molecular formula C14H26N4 B12591729 4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile CAS No. 500580-92-7

4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile

Cat. No.: B12591729
CAS No.: 500580-92-7
M. Wt: 250.38 g/mol
InChI Key: RRKCJFKGMOIPIX-UHFFFAOYSA-N
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Description

4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile is a chemical compound with a complex structure that includes two butanenitrile groups connected by a butane-1,4-diylbis(methylazanediyl) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile typically involves the reaction of butane-1,4-diamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The process can be summarized as follows:

    Reactants: Butane-1,4-diamine and acrylonitrile.

    Catalyst: Commonly used catalysts include transition metal complexes.

    Solvent: Polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Conditions: Elevated temperatures (typically around 80-100°C) and inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Amides and other nitrogen-containing derivatives.

Scientific Research Applications

4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[Butane-1,4-diylbis(nitrilo-methyl-idyne)]dibenzonitrile: A Schiff base compound with similar structural features.

    4,4’-[Butane-1,4-diylbis(oxy)]dianiline: Another compound with a butane-1,4-diyl linkage but different functional groups.

Properties

CAS No.

500580-92-7

Molecular Formula

C14H26N4

Molecular Weight

250.38 g/mol

IUPAC Name

4-[4-[3-cyanopropyl(methyl)amino]butyl-methylamino]butanenitrile

InChI

InChI=1S/C14H26N4/c1-17(11-5-3-9-15)13-7-8-14-18(2)12-6-4-10-16/h3-8,11-14H2,1-2H3

InChI Key

RRKCJFKGMOIPIX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCN(C)CCCC#N)CCCC#N

Origin of Product

United States

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